molecular formula C10H14N2O4 B13621499 2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid

2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid

Cat. No.: B13621499
M. Wt: 226.23 g/mol
InChI Key: PEVUMYYCKRLWIW-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopropylamino group and a 2,5-dioxopyrrolidin-1-yl group attached to a propanoic acid backbone, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopropylamino group, followed by the introduction of the 2,5-dioxopyrrolidin-1-yl group. The final step involves the formation of the propanoic acid backbone through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters and efficient production of the compound in large quantities. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The cyclopropylamino group may interact with enzymes or receptors, modulating their activity. The 2,5-dioxopyrrolidin-1-yl group may enhance the compound’s stability and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid is unique due to the presence of both the cyclopropylamino and 2,5-dioxopyrrolidin-1-yl groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

2-(cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid

InChI

InChI=1S/C10H14N2O4/c13-8-3-4-9(14)12(8)5-7(10(15)16)11-6-1-2-6/h6-7,11H,1-5H2,(H,15,16)

InChI Key

PEVUMYYCKRLWIW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(CN2C(=O)CCC2=O)C(=O)O

Origin of Product

United States

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